![molecular formula C13H16N2OS B1221314 (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one CAS No. 95846-66-5](/img/structure/B1221314.png)
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
準備方法
The synthesis of (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one involves several steps, typically starting with the preparation of precursor molecules. One common synthetic route includes the reaction of glycine-type aminonaphthol derivatives with indole or 7-azaindole . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification processes.
化学反応の分析
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its cytotoxic activity against certain cancer cell lines . In medicine, it is being explored for its potential therapeutic effects, while in industry, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one can be compared with other similar compounds, such as indole derivatives and quinoline derivatives. These compounds share some structural similarities but differ in their specific functional groups and reactivity. For example, indole derivatives are known for their biological activity, while quinoline derivatives are often used in the synthesis of pharmaceuticals . The uniqueness of this compound lies in its specific combination of stability and reactivity, which makes it suitable for a wide range of applications.
特性
CAS番号 |
95846-66-5 |
|---|---|
分子式 |
C13H16N2OS |
分子量 |
248.35 g/mol |
IUPAC名 |
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-2-1-12-14-7-4-11-9(5-8-17-11)10(14)3-6-15(12)13/h5,8,10,12H,1-4,6-7H2/t10-,12+/m1/s1 |
InChIキー |
IKPRBUPWHWVZKI-PWSUYJOCSA-N |
SMILES |
C1CC(=O)N2C1N3CCC4=C(C3CC2)C=CS4 |
異性体SMILES |
C1CC(=O)N2[C@@H]1N3CCC4=C([C@H]3CC2)C=CS4 |
正規SMILES |
C1CC(=O)N2C1N3CCC4=C(C3CC2)C=CS4 |
同義語 |
8,13-diaza-3-thia-A-norgona-1,5(10)-dien-17-one 8,13-DTNDO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


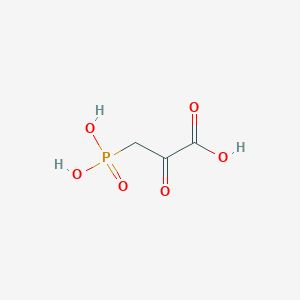
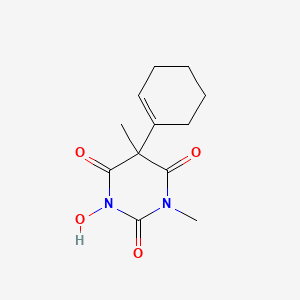
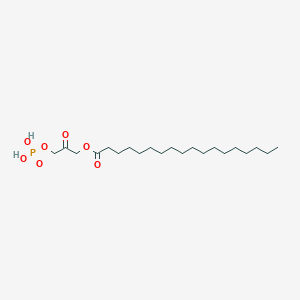
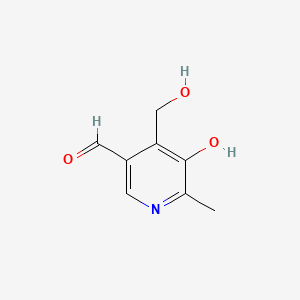
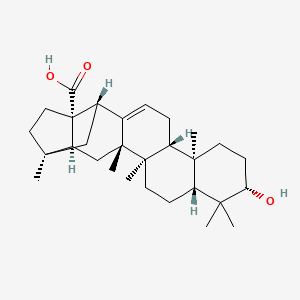
![(1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione](/img/structure/B1221243.png)
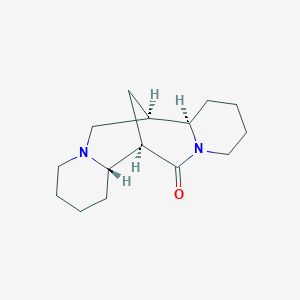
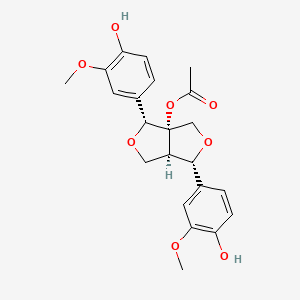
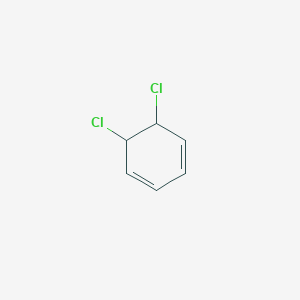
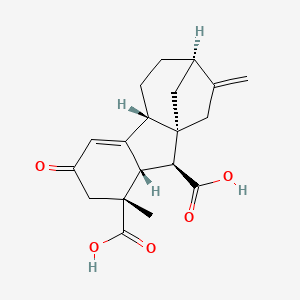
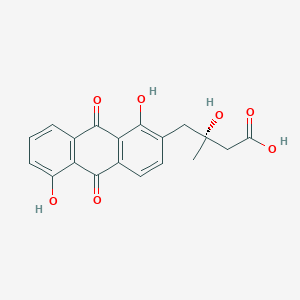
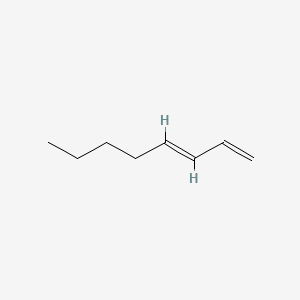
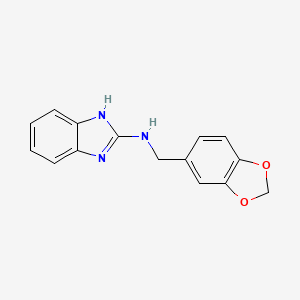
![Ethyl 2-oxobenzo[h]chromene-3-carboxylate](/img/structure/B1221256.png)
